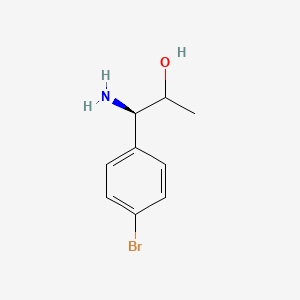
(1R)-1-Amino-1-(4-bromophenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-Amino-1-(4-bromophenyl)propan-2-OL is a chiral compound with a bromine atom attached to a phenyl ring and an amino group attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-1-(4-bromophenyl)propan-2-OL can be achieved through several methods:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce chirality in the final product.
Reduction of Ketones: Starting from a ketone precursor, reduction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalytic hydrogenation and continuous flow reactors might be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Chiral Intermediates: Used in the synthesis of other chiral compounds.
Catalysis: Potential use as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of (1R)-1-Amino-1-(4-bromophenyl)propan-2-OL would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(1R)-1-Amino-1-phenylpropan-2-OL: Lacks the bromine atom, which may affect its reactivity and biological activity.
(1R)-1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties and applications.
Uniqueness
The presence of the bromine atom in (1R)-1-Amino-1-(4-bromophenyl)propan-2-OL may confer unique reactivity and biological activity compared to its analogs, making it a compound of interest for further research and development.
属性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC 名称 |
(1R)-1-amino-1-(4-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6?,9-/m0/s1 |
InChI 键 |
RTRKBXOMILNDHA-HSOSERFQSA-N |
手性 SMILES |
CC([C@@H](C1=CC=C(C=C1)Br)N)O |
规范 SMILES |
CC(C(C1=CC=C(C=C1)Br)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13181782.png)

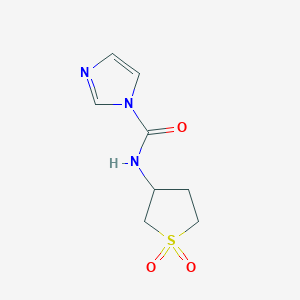
![3-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181803.png)
![{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)
![2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13181810.png)
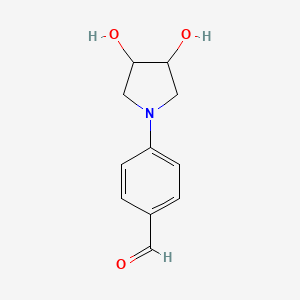
![1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)

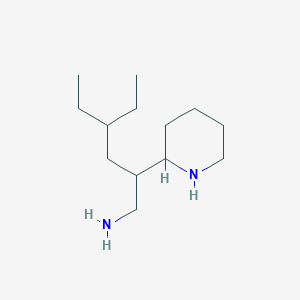
![2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid](/img/structure/B13181846.png)
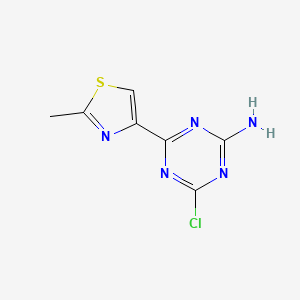

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
